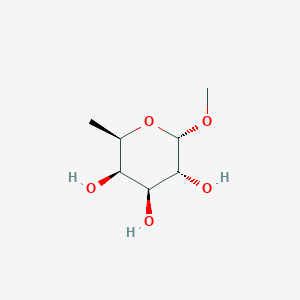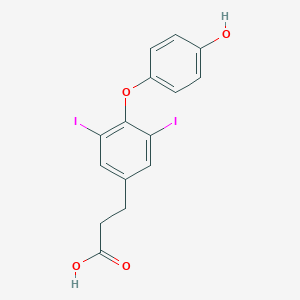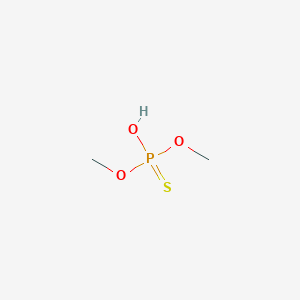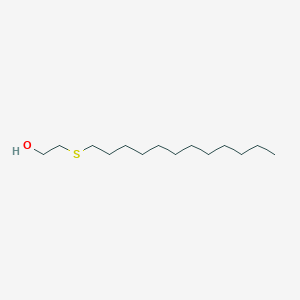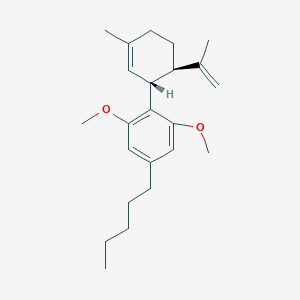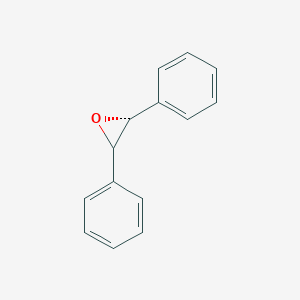
反式-二苯乙烯氧化物
概述
描述
S-trans-stilbene oxide is a trans-stilbene oxide. It is an enantiomer of a R-trans-stilbene oxide.
科学研究应用
有机合成中的催化
反式-二苯乙烯氧化物: 用作合成各种有机化合物的中间体。它在催化中的作用非常重要,尤其是在环氧化反应中,它充当底物。 该化合物已用于环保型非均相催化体系中,例如氧化钴/还原氧化石墨烯复合材料,其对反式-二苯乙烯环氧化表现出高转化率和选择性 .
医药中间体
反式-二苯乙烯氧化物中的环氧化物基团是医药化学中一种有价值的结构单元。 它可以通过进一步的化学转化生成一系列生物活性分子,包括像己烯雌酚这样的非甾体合成雌激素 .
材料科学
在材料科学中,反式-二苯乙烯氧化物由于其发光性质而被用作荧光粉和闪烁体。 这使得它在制造检测或测量电离辐射的设备中很有用 .
光学应用
由于其发光能力,反式-二苯乙烯氧化物用于生产染料激光器和光学增白剂。 这些应用利用该化合物的荧光特性来增强材料的亮度和颜色 .
二苯乙烯衍生物的合成
反式-二苯乙烯氧化物: 作为合成各种二苯乙烯衍生物的起始原料。 这些衍生物通过交叉偶联反应构建,在创建生物活性天然和合成结构方面具有重要意义 .
分析化学
在分析化学中,反式-二苯乙烯氧化物参与定性和定量分析。 其衍生物的生物活性以及作为防腐剂、杀菌剂和消毒剂的潜在应用尤其令人关注 .
环境化学
该化合物在环保型化学过程中的作用值得注意。 例如,它用于利用分子氧作为氧化剂的反应,减少对有害化学品的需要,并支持绿色化学倡议 .
不对称合成
反式-二苯乙烯氧化物: 在不对称合成中也很重要,它可以用来生成手性分子。 这在生产对映体纯物质方面至关重要,对映体纯物质在某些药物的开发中是必不可少的 .
作用机制
Target of Action
It’s known that stilbenes, a class of compounds to which trans-stilbene oxide belongs, have been found to interact with various biological targets, including the nf-κb pathway .
Mode of Action
It’s known that stilbenes can regulate the nf-κb pathway through the phosphorylation of iκb, leading to its degradation and the release of nf-κb, which then translocates to the nucleus for the transcription of genes .
Biochemical Pathways
Stilbenes, including trans-Stilbene oxide, are known to affect several biochemical pathways. These include pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . The compound’s interaction with these pathways can lead to various downstream effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Result of Action
It’s known that stilbenes can have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Action Environment
The action, efficacy, and stability of trans-Stilbene oxide can be influenced by various environmental factors. For example, the presence of imidazole under irradiation with a white LED light source has been shown to enhance the enantioselective epoxidation of trans-Stilbene .
安全和危害
未来方向
生化分析
Biochemical Properties
trans-Stilbene oxide plays a significant role in advanced analytical methodologies . It is involved in innovative catalysis research, specifically in the development of carbon nitride-supported Fe(2) cluster catalysts for alkene epoxidation . This showcases its utility in sustainable chemical synthesis. It has also been shown to modulate epigenetic marks, such as DNA methylation and histone modification, which can alter gene expression patterns and contribute to disease development .
Cellular Effects
trans-Stilbene oxide has demonstrated beneficial effects in animal studies, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . It influences cell function by modulating these cellular processes. It has also been shown to induce transporter expression in rat liver .
Molecular Mechanism
The molecular mechanism of action of trans-Stilbene oxide involves its interaction with various biomolecules. It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver . Additionally, it increases antioxidant response element/electrophile response element luciferase reporter construct activity in HepG2 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, trans-Stilbene oxide has shown consistent effects over time. For instance, the conversion efficiency of trans-Stilbene reaction remained the same for fresh and recycled catalysts after the 4th run . This indicates the stability of the compound in these settings.
Metabolic Pathways
trans-Stilbene oxide is involved in various metabolic pathways. It induces CYP2B1/2, UGT2B1, and Mdr1b mRNA expression in a gender-dependent manner and CYP3A1, epoxide hydrolase, UGT1A6, and Mrp3 in a gender-independent manner .
Subcellular Localization
It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver , indicating its presence in these cells.
属性
IUPAC Name |
(2R,3R)-2,3-diphenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCJQKUWGAZPFX-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315411 | |
| Record name | (R,R)-Stilbene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Aldrich MSDS] | |
| Record name | trans-Stilbene oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25144-18-7, 1439-07-2 | |
| Record name | (R,R)-Stilbene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stilbene oxide, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Stilbene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Stilbene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R,R)-Stilbene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-α,α-epoxydibenzyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STILBENE OXIDE, (2R,3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIG187ZROD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: trans-Stilbene oxide primarily interacts with two key enzyme families: epoxide hydrolases (EHs) and glutathione S-transferases (GSTs).
ANone:
- Spectroscopic Data:
- NMR: 1H NMR and 13C NMR data, along with lanthanide-induced shift analysis, have been used to determine the conformation of trans-stilbene oxide. [] The phenyl rings are found to be approximately perpendicular to the oxirane ring.
- Circular Dichroism: Studies have demonstrated that the circular dichroism of (+)-trans-stilbene oxide arises mainly from Coulombic interactions between the excitation moments of the two alkyl-phenyl chromophores. This analysis confirms the R,R-configuration for both asymmetric carbon atoms. []
ANone: This question requires further investigation as the provided research papers primarily focus on the biological activity, metabolism, and enzymatic interactions of trans-stilbene oxide. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its role as a research tool or model substrate is limited within this dataset.
ANone: The research provided does not delve into specific computational studies or QSAR models developed for trans-stilbene oxide.
ANone: The provided research highlights some key SAR aspects of trans-stilbene oxide, primarily concerning its interaction with EHs and GSTs:
- Alkyl substituents on the double bond generally increase Vmax, with trans-β-propylstyrene oxide showing the highest turnover rate. []
- cis-Stilbene oxide and styrene oxide exhibit lower Km values than trans-stilbene oxide, indicating higher affinity for the enzyme. []
- Bulky substrates like benzo[a]pyrene 4,5-oxide and cholesterol 5,6α-oxide show little to no activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

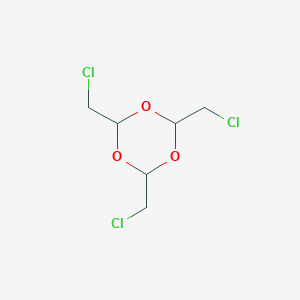

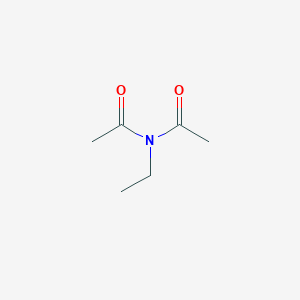


![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)

